1-[(5-Methylhexan-2-yl)amino]propan-2-ol
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Overview
Description
1-[(5-Methylhexan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used primarily for research purposes and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylhexan-2-yl)amino]propan-2-ol typically involves the reaction of 5-methylhexan-2-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylhexan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or other substituted products.
Scientific Research Applications
1-[(5-Methylhexan-2-yl)amino]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(5-Methylhexan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the 5-methylhexan-2-yl group.
2-Amino-2-methylpropan-1-ol: Another similar compound with a different arrangement of functional groups.
Uniqueness
1-[(5-Methylhexan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-(5-methylhexan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-8(2)5-6-9(3)11-7-10(4)12/h8-12H,5-7H2,1-4H3 |
InChI Key |
ZOCQSPAZJQDHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCC(C)O |
Origin of Product |
United States |
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